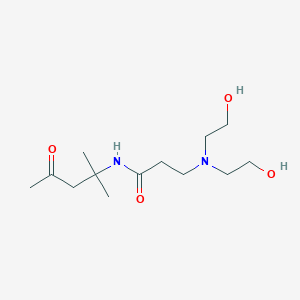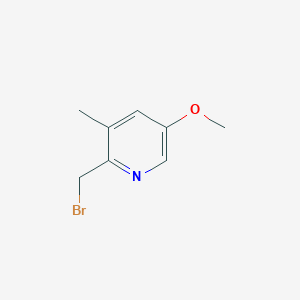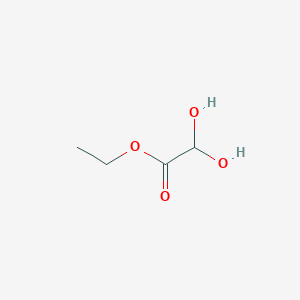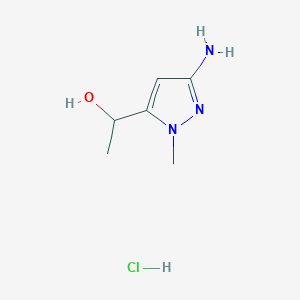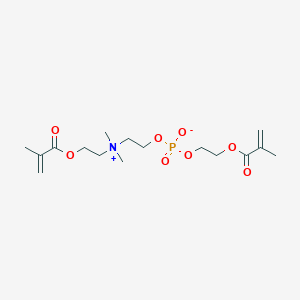
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate is a zwitterionic phosphorylcholine group-containing methacrylate monomer. This compound is known for its ability to mimic the phospholipid polar groups found in cell membranes, making it highly biocompatible .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate involves the reaction of methacrylic acid with 2-chloroethyl phosphorylcholine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form biocompatible polymers.
Substitution: It can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals or UV light.
Substitution: Typically involves nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces biocompatible polymers used in medical applications.
Substitution: Forms substituted derivatives with potential biological activities[][3].
Scientific Research Applications
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for synthesizing biocompatible polymers.
Biology: Mimics cell membrane phospholipids, making it useful in cell culture and tissue engineering.
Medicine: Used in drug delivery systems and medical implants due to its biocompatibility.
Industry: Employed in the production of coatings and materials with enhanced biocompatibility.
Mechanism of Action
The compound exerts its effects by mimicking the phospholipid polar groups found in cell membranes. This allows it to integrate seamlessly with biological membranes, enhancing biocompatibility. The zwitterionic nature of the compound helps in reducing protein adsorption and cell adhesion, making it ideal for medical applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methacryloyloxy)ethyl phosphorylcholine
- 2-(Methacryloyloxy)ethyl acetoacetate
- 2-(Methacryloyloxy)ethyl trimethylammonium chloride
Uniqueness
2-(Methacryloyloxy)ethyl (2-((2-(methacryloyloxy)ethyl)dimethylammonio)ethyl) phosphate stands out due to its zwitterionic nature, which provides superior biocompatibility and reduced protein adsorption compared to other similar compounds .
Properties
Molecular Formula |
C16H28NO8P |
|---|---|
Molecular Weight |
393.37 g/mol |
IUPAC Name |
2-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]ethyl 2-(2-methylprop-2-enoyloxy)ethyl phosphate |
InChI |
InChI=1S/C16H28NO8P/c1-13(2)15(18)22-9-7-17(5,6)8-10-24-26(20,21)25-12-11-23-16(19)14(3)4/h1,3,7-12H2,2,4-6H3 |
InChI Key |
QITGYBRNIKIOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCOP(=O)([O-])OCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



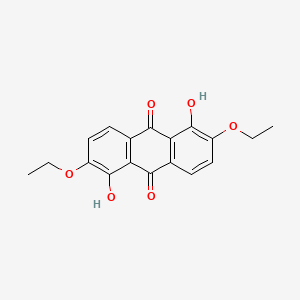
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)

![Tris[N,N,N,N-tetramethylguanidinium][tris(1S)-(1,1-binaphalene)-2,2-diolato]ytterbate](/img/structure/B13135926.png)
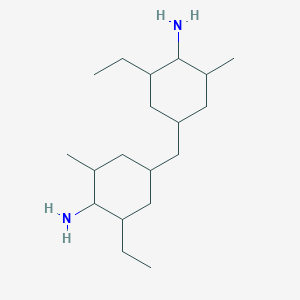
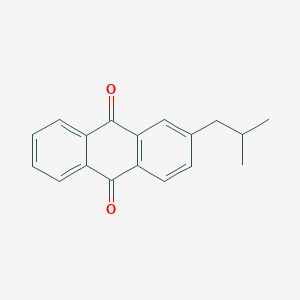
![2-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13135938.png)


